3-[(4-Amino-5-nitropyrimidin-2-yl)amino]-1-(4-fluorophenyl)azetidin-2-one
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Overview
Description
3-[(4-Amino-5-nitropyrimidin-2-yl)amino]-1-(4-fluorophenyl)azetidin-2-one is a complex organic compound that features a unique combination of functional groups, including an azetidinone ring, a fluorophenyl group, and a nitropyrimidinylamino moiety. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Amino-5-nitropyrimidin-2-yl)amino]-1-(4-fluorophenyl)azetidin-2-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the azetidinone core, followed by the introduction of the fluorophenyl group and the nitropyrimidinylamino moiety. Key steps may include:
Formation of the Azetidinone Ring: This can be achieved through cyclization reactions involving β-lactam intermediates.
Introduction of the Fluorophenyl Group: This step often involves nucleophilic aromatic substitution reactions.
Attachment of the Nitropyrimidinylamino Moiety: This can be accomplished through amination reactions using appropriate nitropyrimidine derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
3-[(4-Amino-5-nitropyrimidin-2-yl)amino]-1-(4-fluorophenyl)azetidin-2-one can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like halogens or sulfonic acids.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Conversion of the nitro group to an amino group.
Substitution: Introduction of various substituents on the fluorophenyl ring.
Scientific Research Applications
3-[(4-Amino-5-nitropyrimidin-2-yl)amino]-1-(4-fluorophenyl)azetidin-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[(4-Amino-5-nitropyrimidin-2-yl)amino]-1-(4-fluorophenyl)azetidin-2-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-5-nitropyridine
- 4-(4-Chlorophenyl)-N,N-diethyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
Uniqueness
3-[(4-Amino-5-nitropyrimidin-2-yl)amino]-1-(4-fluorophenyl)azetidin-2-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
3-[(4-amino-5-nitropyrimidin-2-yl)amino]-1-(4-fluorophenyl)azetidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FN6O3/c14-7-1-3-8(4-2-7)19-6-9(12(19)21)17-13-16-5-10(20(22)23)11(15)18-13/h1-5,9H,6H2,(H3,15,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWFXZZINTJLGDY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N1C2=CC=C(C=C2)F)NC3=NC=C(C(=N3)N)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FN6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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